molecular formula C22H28ClN3O3S2 B2981857 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1216922-32-5

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No. B2981857
CAS RN: 1216922-32-5
M. Wt: 482.05
InChI Key: YCZLWZGBJRVFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S2 and its molecular weight is 482.05. The purity is usually 95%.
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Scientific Research Applications

Novel Inhibitor Targeting Viral DNA Maturation

This compound has been identified as a selective inhibitor of cytomegalovirus (CMV) replication, highlighting a novel approach to targeting viral DNA maturation. Unlike traditional antiviral strategies that inhibit viral DNA synthesis or viral transcription and translation, this compound interferes with viral DNA maturation and packaging of monomeric genome lengths. Its unique mechanism of action provides a promising avenue for developing new antiviral therapies with improved safety profiles (Buerger et al., 2001).

Chemical Synthesis and Structural Diversification

The compound serves as a versatile starting material for generating a structurally diverse library of compounds through various chemical reactions, including alkylation and ring closure. This application is crucial for the discovery and development of new pharmaceuticals and materials. It underscores the compound's role in advancing synthetic organic chemistry and enabling the exploration of novel chemical spaces (Roman, 2013).

Microwave-mediated Synthesis of Heterocycles

Advancements in microwave-mediated synthetic methodologies using this compound have facilitated the efficient synthesis of benzothiazole- and benzimidazole-based heterocycles. This approach enhances the speed and efficiency of synthesizing complex heterocyclic compounds, which are prevalent in many drugs and biologically active molecules (Darweesh et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2.ClH/c1-17-9-7-12-19-21(17)23-22(29-19)25(15-8-14-24(2)3)20(26)13-16-30(27,28)18-10-5-4-6-11-18;/h4-7,9-12H,8,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZLWZGBJRVFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride

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